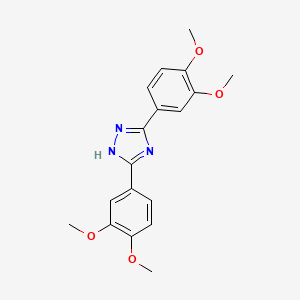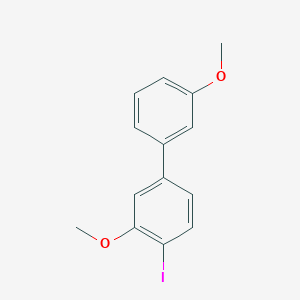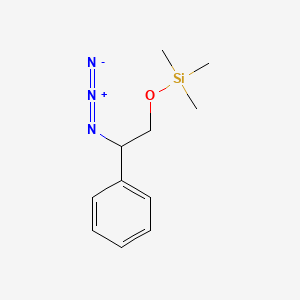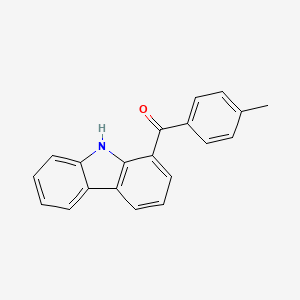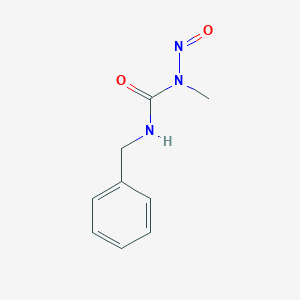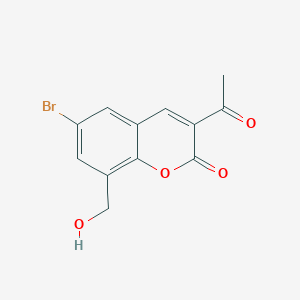![molecular formula C14H20O B14318765 [(2-Ethenylhexyl)oxy]benzene CAS No. 113446-74-5](/img/structure/B14318765.png)
[(2-Ethenylhexyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Ethenylhexyl)oxy]benzene is an organic compound with the chemical formula C14H22O. It is a colorless or pale yellow liquid with a fragrant odor . This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethenylhexyl)oxy]benzene typically involves the alkylation of benzene with 2-ethenylhexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethenylhexyl)oxy]benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2-Ethenylhexyl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of [(2-Ethenylhexyl)oxy]benzene involves its interaction with various molecular targets, primarily through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. These reactions often involve the formation of a positively charged intermediate, which then undergoes further transformations to yield the final product .
Comparison with Similar Compounds
Similar Compounds
[(2-Ethylhexyl)oxy]benzene: Similar in structure but with an ethyl group instead of an ethenyl group.
1,4-bis[(2-Ethylhexyl)oxy]benzene: Contains two ethylhexyl groups attached to the benzene ring.
Uniqueness
[(2-Ethenylhexyl)oxy]benzene is unique due to the presence of the ethenyl group, which imparts different chemical properties and reactivity compared to its ethyl-substituted counterparts. This difference in structure can lead to variations in its applications and the types of reactions it undergoes .
Properties
CAS No. |
113446-74-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-ethenylhexoxybenzene |
InChI |
InChI=1S/C14H20O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h4,6-8,10-11,13H,2-3,5,9,12H2,1H3 |
InChI Key |
MMEYEEFYBIZRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
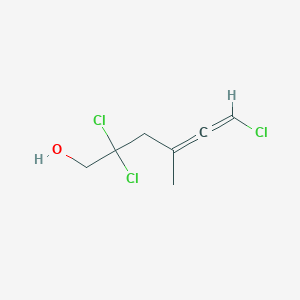

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)

